molecular formula C10H23BN2O6S B8069223 Talabostat isomer mesylate

Talabostat isomer mesylate

Cat. No.: B8069223
M. Wt: 310.18 g/mol
InChI Key: OXYYOEIGQRXGPI-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talabostat isomer mesylate is an isomer of talabostat mesylate, a potent, nonselective, and orally available inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is known for its significant role in inhibiting the DPP-IV enzyme, which is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talabostat isomer mesylate involves the reaction of L-valine with boronic acid derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired isomer. The final product is then treated with methanesulfonic acid to obtain the mesylate salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Talabostat isomer mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties .

Scientific Research Applications

Talabostat isomer mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Talabostat isomer mesylate exerts its effects by inhibiting the DPP-IV enzyme, which plays a crucial role in the regulation of glucose metabolism and immune responses. The compound binds to the active site of the enzyme, preventing its interaction with natural substrates. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels. Additionally, this compound stimulates innate and adaptive immune responses by upregulating cytokines and chemokines .

Comparison with Similar Compounds

Uniqueness: Talabostat isomer mesylate is unique due to its specific isomeric form, which may exhibit distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its ability to modulate immune responses and inhibit DPP-IV makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2S)-1-[(2R)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYOEIGQRXGPI-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1CCCN1C(=O)[C@@H](C(C)C)N)(O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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